1-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]ethanone
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Overview
Description
1-[6-METHOXY-2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-2-[4-(2-PYRIDYL)PIPERAZINO]-1-ETHANONE is a complex organic compound with a unique structure that combines a quinoline moiety with a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-METHOXY-2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-2-[4-(2-PYRIDYL)PIPERAZINO]-1-ETHANONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinoline Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperazine Ring: This step involves the reaction of the quinoline derivative with a piperazine compound, often under reflux conditions in the presence of a suitable solvent.
Final Coupling: The final step involves coupling the quinoline-piperazine intermediate with a pyridine derivative, typically using a coupling reagent such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[6-METHOXY-2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-2-[4-(2-PYRIDYL)PIPERAZINO]-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced to form a dihydroquinoline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a quinone derivative, while reduction of the quinoline ring would yield a dihydroquinoline derivative.
Scientific Research Applications
1-[6-METHOXY-2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-2-[4-(2-PYRIDYL)PIPERAZINO]-1-ETHANONE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases, including cancer and neurological disorders.
Pharmacology: The compound can be studied for its potential effects on various biological pathways and receptors.
Material Science: It can be used in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 1-[6-METHOXY-2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-2-[4-(2-PYRIDYL)PIPERAZINO]-1-ETHANONE involves its interaction with specific molecular targets and pathways. The quinoline moiety can interact with DNA and enzymes, while the piperazine ring can modulate receptor activity. These interactions can lead to various biological effects, including inhibition of cell proliferation and modulation of neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine share the quinoline moiety and have similar biological activities.
Piperazine Derivatives: Compounds like piperazine and its derivatives are known for their pharmacological activities.
Uniqueness
1-[6-METHOXY-2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-2-[4-(2-PYRIDYL)PIPERAZINO]-1-ETHANONE is unique due to its combination of a quinoline moiety with a piperazine ring, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H30N4O2 |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
1-(6-methoxy-2,2,4-trimethylquinolin-1-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C24H30N4O2/c1-18-16-24(2,3)28(21-9-8-19(30-4)15-20(18)21)23(29)17-26-11-13-27(14-12-26)22-7-5-6-10-25-22/h5-10,15-16H,11-14,17H2,1-4H3 |
InChI Key |
PYRHNDHZIPAPIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)OC)C(=O)CN3CCN(CC3)C4=CC=CC=N4)(C)C |
Origin of Product |
United States |
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